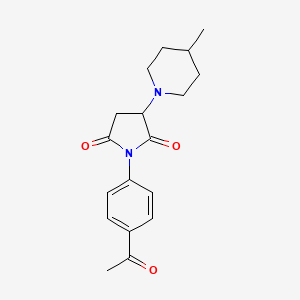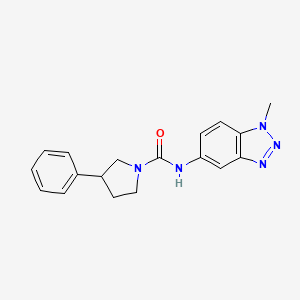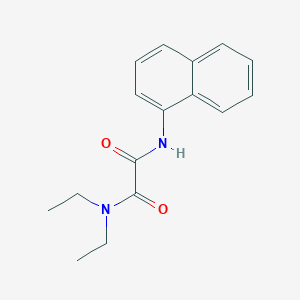![molecular formula C15H12N6O4S B4073655 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4073655.png)
2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide
Übersicht
Beschreibung
2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory, anti-tumor, and anti-bacterial effects by inhibiting the activity of specific enzymes or proteins involved in these processes. It has also been suggested that this compound may act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in lipopolysaccharide-stimulated macrophages. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, this compound has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide has several advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound that can be easily synthesized and purified. Another advantage is that it has multiple potential applications in various fields of scientific research. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide. One direction is to further investigate the mechanism of action of this compound to better understand its effects on different biological processes. Another direction is to explore the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to determine the efficacy and safety of this compound as a photosensitizer in photodynamic therapy for cancer treatment.
Wissenschaftliche Forschungsanwendungen
2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O4S/c22-11-5-3-4-10(8-11)20-15(17-18-19-20)26-9-14(23)16-12-6-1-2-7-13(12)21(24)25/h1-8,22H,9H2,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZHDTBGUSXMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-nitrophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4073603.png)
![N-{3-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4073604.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B4073607.png)

![ethyl 3-(4-fluorobenzyl)-1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B4073616.png)
![N-(sec-butyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4073624.png)


![3-(1H-pyrazol-1-yl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B4073641.png)
![N-allyl-2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycyl]amino}benzamide](/img/structure/B4073643.png)
![N-(2-methoxyethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4073657.png)
![1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4073665.png)